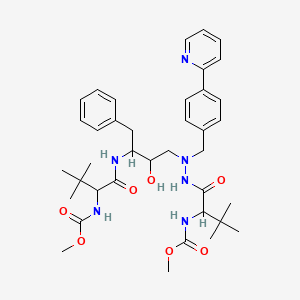

Atazanavir-d5

Description

Conceptual Framework of Deuterium (B1214612) Isotope Effects in Chemical Biology

Deuterium, discovered by Harold Urey in 1931, contains a proton and a neutron, effectively doubling the mass of a hydrogen atom. wikipedia.org This mass difference is the origin of the deuterium isotope effect, a critical concept in understanding the behavior of deuterated compounds.

Kinetic Isotope Effect Principles and Applications in Drug Metabolism

The most significant consequence of deuterium substitution in drug design is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. portico.orginformaticsjournals.co.in Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is the rate-determining step of a metabolic process. portico.orgscirp.org

This principle is particularly relevant to drug metabolism mediated by the cytochrome P450 (CYP) family of enzymes, which are responsible for the oxidative breakdown of many drugs. researchgate.netnih.gov By strategically replacing hydrogens at known sites of metabolism (often called "soft spots") with deuterium, medicinal chemists can slow down this breakdown. nih.gov This can lead to several desirable outcomes, including:

Increased drug half-life. wikipedia.orgipinnovative.com

Greater systemic exposure.

Reduced formation of potentially toxic metabolites. nih.gov

Decreased potential for drug-drug interactions. portico.org

A primary KIE is generally observed when the ratio of the reaction rate for the hydrogen-containing compound versus the deuterium-containing compound (kH/kD) is greater than two. portico.org The application of the KIE has been a tool in mechanistic studies of drug metabolism since the 1960s. portico.orgresearchgate.netnih.gov

Table 1: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bond Properties

| Property | Carbon-Hydrogen (C-H) | Carbon-Deuterium (C-D) | Implication in Drug Metabolism |

|---|---|---|---|

| Relative Mass | Lower | Higher (approx. 2x) | Alters vibrational frequency of the bond. |

| Bond Energy | Lower | Higher | More energy is required to break the C-D bond. informaticsjournals.co.in |

| Reaction Rate | Faster | Slower | Can decrease the rate of metabolic breakdown (Kinetic Isotope Effect). portico.org |

Bioisosteric Considerations of Deuterium Substitution in Drug Design

Bioisosterism is a strategy in medicinal chemistry where a functional group in a molecule is replaced by another with similar physical or chemical properties to enhance the drug's characteristics. nih.govipinnovative.com The substitution of hydrogen with deuterium is considered one of the most conservative examples of bioisosterism. wikipedia.orgnih.govacs.org

Unlike other bioisosteric replacements (e.g., replacing a hydrogen with a fluorine atom), deuterium does not significantly alter a molecule's size, shape, or electronic properties. wikipedia.org This subtlety is a key advantage, as it generally preserves the drug's ability to bind to its intended biological target, maintaining its therapeutic effect while potentially improving its metabolic profile. informaticsjournals.co.in While the physicochemical differences are minor, they are measurable: deuterium is slightly smaller and less lipophilic than hydrogen. nih.gov

Overview of Deuteration Strategy in Pharmaceutical Development

The use of deuteration has evolved from a tool for studying reaction mechanisms to a viable, low-risk strategy for developing improved pharmaceuticals. researchgate.net This approach can be applied to existing drugs (a "deuterium switch") or incorporated early in the discovery of new chemical entities. nih.govuniupo.it

Goals of Deuterium Incorporation in Drug Candidates

The primary goal of deuteration is to improve a drug's pharmacokinetic (what the body does to the drug) or toxicological profile. nih.govnih.govresearchgate.net This strategy can translate into tangible clinical benefits. nih.gov

Table 2: Key Objectives of Pharmaceutical Deuteration

| Objective | Mechanism | Potential Benefit |

|---|---|---|

| Improve Metabolic Stability | Slowing metabolism by leveraging the Kinetic Isotope Effect at metabolic "soft spots". nih.gov | Increased drug exposure, longer half-life, potentially allowing for less frequent dosing. ipinnovative.com |

| Reduce Toxic Metabolites | Blocking or slowing metabolic pathways that lead to the formation of harmful byproducts. nih.govnih.gov | Improved safety and tolerability profile. nih.gov |

| Increase Bioavailability | Decreasing the "first-pass effect," where a drug is heavily metabolized in the liver before reaching systemic circulation. | More of the administered dose becomes active in the body. |

| Stabilize Chiral Centers | Inhibiting the interconversion of stereoisomers, which can have different pharmacological or toxicological properties. nih.govmusechem.com | Ensuring the drug exists in its more effective and safer form. |

Historical Context and Recent Advances in Deuterated Drug Research

The concept of using deuterium to alter drug metabolism has been explored for decades, with early studies on deuterated compounds appearing in the 1960s and the first patents being granted in the 1970s. wikipedia.orgportico.orgresearchgate.net For many years, it remained a niche area of academic and industrial research.

A significant milestone was the approval of the first deuterated drug, deutetrabenazine, by the U.S. Food and Drug Administration (FDA) in 2017. nih.govuniupo.it This event validated the "deuterium switch" approach and invigorated commercial interest in the field. nih.gov More recently, the focus has expanded to include the development of de novo deuterated drugs, where deuterium is incorporated from the earliest stages of discovery. nih.govuniupo.it The approval of deucravacitinib (B606291) in 2022 marked the first success for this new paradigm. nih.govuniupo.it These successes have paved the way for numerous other deuterated compounds currently under clinical investigation. nih.gov

Significance of Deuterated Atazanavir-D3-3 in Research Context

Atazanavir (B138) is an important HIV-1 protease inhibitor used in antiretroviral therapy. nih.govmedchemexpress.com It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4. nih.govpharmgkb.org This extensive metabolism, particularly a strong first-pass effect, necessitates its co-administration with a pharmacokinetic enhancer like ritonavir (B1064) to boost its bioavailability.

Research has shown that the primary metabolic pathways for atazanavir are oxidation (monooxidation and dioxidation), hydrolysis, and N-dealkylation. nih.govnih.gov Deuterated versions of atazanavir, such as those labeled with three, six, or more deuterium atoms (e.g., Atazanavir-d3, -d6), are crucial tools in the study of this complex metabolism. nih.govmedchemexpress.comcaymanchem.com

Deuterated Atazanavir-D3-3 is a specific isotopologue used in a research setting. While the exact position of the three deuterium atoms defines its specific application, such compounds are generally used for two main purposes in research:

Metabolite Identification: In studies designed to map the metabolic fate of a drug, researchers can administer a mix of the deuterated and non-deuterated drug. nih.gov The known mass shift in the resulting metabolites, as detected by mass spectrometry, allows for the confident identification and structural elucidation of molecules formed through different metabolic pathways like oxidation. nih.govresearchgate.net

Internal Standards for Quantification: In pharmacokinetic studies, a deuterated version of the drug, such as Atazanavir-d6, is often used as an internal standard. caymanchem.com Because it behaves almost identically to the non-deuterated drug during sample preparation and analysis by liquid chromatography-mass spectrometry (LC-MS), it allows for highly accurate quantification of the parent drug in biological samples like plasma. caymanchem.com

The development of deuterated atazanavir analogs, such as CTP-518, was aimed at creating a version of the drug with an improved pharmacokinetic profile that would not require co-administration with a booster like ritonavir, thereby avoiding the side effects associated with the booster. ontosight.ai Therefore, Deuterated Atazanavir-D3-3, within this context, serves as a fundamental research compound enabling the detailed studies of metabolism and pharmacokinetics that underpin the development of potentially improved therapeutic agents.

Role of Atazanavir in Protease Inhibitor Research

Atazanavir is a potent and selective azapeptide inhibitor of the human immunodeficiency virus (HIV)-1 protease, an enzyme crucial for the lifecycle of the virus. nih.govdovepress.com Its approval marked a significant advancement in antiretroviral therapy, primarily due to its once-daily dosing regimen and a more favorable lipid profile compared to other protease inhibitors (PIs). nih.govoup.com In the realm of protease inhibitor research, atazanavir serves as a key reference compound and a scaffold for the design of new antiviral agents. tandfonline.com

Its mechanism of action involves binding to the active site of HIV-1 protease, thereby preventing the cleavage of viral Gag and Gag-Pol polyproteins. drugbank.com This inhibition blocks the formation of mature, infectious virions. nih.gov A distinctive feature of atazanavir is the I50L mutation that can arise in the HIV protease, which confers resistance to atazanavir but can increase susceptibility to other PIs. nih.gov

Atazanavir is a substrate and inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme and the P-glycoprotein (P-gp) efflux pump. nih.govnih.gov This characteristic is central to much of the research surrounding atazanavir, as it necessitates careful consideration of drug-drug interactions. oup.com Studies often focus on its use in combination with a low dose of ritonavir, another PI that acts as a potent CYP3A4 inhibitor, to "boost" atazanavir's plasma concentrations. tandfonline.com This boosting strategy enhances its antiviral efficacy and raises the genetic barrier to resistance. nih.gov Research continues to explore the long-term efficacy and safety of both boosted and unboosted atazanavir regimens in real-world clinical settings. nih.gov

Rationale for Deuteration of Atazanavir Analogs for Enhanced Research Utility

The rationale for deuterating atazanavir analogs is primarily driven by the desire to improve its metabolic properties and enhance its utility as a research tool. Atazanavir is extensively metabolized in the liver, mainly by the CYP3A4 enzyme system. drugbank.comnih.gov This metabolism can lead to a relatively short half-life and necessitates co-administration with a pharmacokinetic enhancer like ritonavir, which itself can be associated with adverse effects.

By selectively replacing hydrogen atoms with deuterium at metabolically active sites on the atazanavir molecule, researchers aim to slow down its breakdown. cd-bioparticles.netuniupo.it This is based on the kinetic isotope effect, where the greater mass of deuterium leads to a stronger chemical bond with carbon, making it more resistant to enzymatic cleavage. musechem.com A slower rate of metabolism could potentially lead to several benefits for research applications:

Increased Half-Life and Exposure: Deuteration can reduce the clearance of the drug, leading to a longer half-life and increased systemic exposure. This could potentially eliminate the need for a boosting agent like ritonavir, simplifying research protocols and avoiding the confounding effects of the booster.

Internal Standards for Pharmacokinetic Studies: Deuterated analogs, such as Atazanavir-d6, are widely used as internal standards in mass spectrometry-based bioanalytical assays. cd-bioparticles.netmedchemexpress.com Their similar chemical behavior to the parent drug but distinct mass allows for precise quantification of atazanavir in biological samples.

Elucidation of Metabolic Pathways: Studying the metabolic fate of specifically deuterated atazanavir analogs can help pinpoint the exact sites of metabolism on the molecule. nih.gov This information is crucial for understanding the drug's disposition and for designing new analogs with improved metabolic stability.

Reduced Metabolite-Mediated Toxicity: In some cases, drug metabolites can be responsible for adverse effects. By slowing down the formation of potentially toxic metabolites, deuteration could lead to a safer compound for research and potential therapeutic use. uniupo.it

A specific example is CTP-518, a deuterated form of atazanavir, which was developed to retain the antiviral activity of atazanavir without the need for a pharmacokinetic enhancer. In vitro and in vivo studies have shown that CTP-518 has a longer half-life compared to atazanavir.

Deuterated Atazanivir-D3-3

Deuterated Atazanivir-D3-3 is a specific, isotopically labeled version of atazanavir. glpbio.com It is classified as an azapeptide derivative and functions as an inhibitor of HIV protease. glpbio.com

| Property | Value |

| Chemical Name | 2,5,6, ... |

| CAS Number | 1092540-52-7 |

| Molecular Formula | C₃₈H₃₄D₁₈N₆O₇ |

| Purity | 98% |

Properties

IUPAC Name |

methyl N-[1-[2-[2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRYRYVKAWYZBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52N6O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861490 | |

| Record name | Methyl (11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}-2-oxa-4,7,8,12-tetraazahexadecan-14-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

704.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For Deuterated Atazanivir-D3-3, a combination of ¹H, ²H, and ¹³C NMR experiments provides a comprehensive understanding of the proton and carbon environments within the molecule and confirms the location of the deuterium (B1214612) atoms.

¹H NMR spectroscopy offers a detailed map of the proton environments within a molecule. In the case of Deuterated Atazanivir-D3-3, the ¹H NMR spectrum is compared to that of unlabeled atazanavir (B138) to identify the site of deuterium incorporation. The introduction of three deuterium atoms is expected to lead to the disappearance or significant reduction in the intensity of the corresponding proton signal. Assuming the "D3" designation refers to the deuteration of a methyl group, the most probable location is one of the tert-butyl groups or the methoxycarbonyl group, as these are common sites for introducing stable isotopic labels.

For the purpose of this analysis, we will consider the scenario where one of the methyl groups on the tert-butyl moiety attached to the valine-derived portion of the molecule is deuterated.

Table 1: Comparative ¹H NMR Chemical Shifts (δ) of Atazanavir and Predicted Shifts for Deuterated Atazanivir-D3-3 (Predicted data based on the structure of Atazanavir and known effects of deuteration)

| Proton Assignment | Atazanavir (ppm) | Deuterated Atazanivir-D3-3 (ppm) | Multiplicity | Notes |

| Aromatic Protons | 7.0 - 8.5 | 7.0 - 8.5 | m | Complex multiplet corresponding to pyridinyl and phenyl groups. |

| CH (Valine) | ~4.1 | ~4.1 | d | |

| CH (Phenylalanine) | ~4.5 | ~4.5 | m | |

| CH-OH | ~3.8 | ~3.8 | m | |

| CH₂ (Phenylalanine) | ~2.9, ~3.1 | ~2.9, ~3.1 | m | |

| CH₂ (Linker) | ~3.2 - 3.6 | ~3.2 - 3.6 | m | |

| OCH₃ | ~3.7 | ~3.7 | s | |

| NH Protons | Variable | Variable | br s | Broad signals, position dependent on solvent and concentration. |

| tert-Butyl (Valine) | ~0.9 | ~0.9 | s | Signal intensity reduced due to deuteration of one methyl group. |

| tert-Butyl (Boc) | ~1.4 | ~1.4 | s |

This table is interactive. Users can sort and filter the data.

The key indicator of successful deuteration in the ¹H NMR spectrum would be the integration value of the tert-butyl signal at approximately 0.9 ppm, which would be reduced, representing six protons instead of the usual nine.

²H (Deuterium) NMR spectroscopy directly detects the deuterium nuclei, providing unequivocal confirmation of the deuteration site. wikipedia.org Since the natural abundance of deuterium is very low (0.016%), a signal will only be observed at the site of isotopic enrichment. wikipedia.org The chemical shift range in ²H NMR is similar to that of ¹H NMR. magritek.com

For Deuterated Atazanivir-D3-3, a single resonance is expected in the ²H NMR spectrum, corresponding to the chemical shift of the deuterated methyl group.

Table 2: Predicted ²H NMR Data for Deuterated Atazanivir-D3-3 (Predicted data based on the structure of Atazanavir)

| Deuterium Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| CD₃ (tert-Butyl) | ~0.9 | A single peak confirming the presence and chemical environment of the deuterium label. |

This table is interactive. Users can sort and filter the data.

The observation of this peak provides direct evidence of the successful incorporation of deuterium at the intended position.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Deuterium substitution can have subtle effects on the chemical shifts of the attached and nearby carbon atoms, known as isotope effects. nih.govresearchgate.net The carbon atom directly attached to the deuterium atoms will typically exhibit a multiplet due to C-D coupling and a slight upfield shift.

Table 3: Comparative ¹³C NMR Chemical Shifts (δ) of Atazanavir and Predicted Shifts for Deuterated Atazanivir-D3-3 (Predicted data based on the structure of Atazanavir and known isotopic effects)

| Carbon Assignment | Atazanavir (ppm) | Deuterated Atazanivir-D3-3 (ppm) | Notes |

| Carbonyl Carbons | ~170 - 175 | ~170 - 175 | Multiple signals for the amide and carbamate groups. |

| Aromatic Carbons | ~120 - 155 | ~120 - 155 | Complex set of signals for the aromatic rings. |

| CH (Valine) | ~60 | ~60 | |

| CH (Phenylalanine) | ~55 | ~55 | |

| CH-OH | ~70 | ~70 | |

| CH₂ (Phenylalanine) | ~38 | ~38 | |

| OCH₃ | ~52 | ~52 | |

| C(CH₃)₃ (Valine) | ~34 | ~34 | Quaternary carbon signal. |

| CH₃ (tert-Butyl, Valine) | ~28 | ~27.5 | Upfield shift and multiplet due to C-D coupling. |

| C(CH₃)₃ (Boc) | ~80 | ~80 | Quaternary carbon signal. |

| CH₃ (tert-Butyl, Boc) | ~28.5 | ~28.5 |

This table is interactive. Users can sort and filter the data.

The changes in the ¹³C NMR spectrum, particularly the upfield shift and splitting of the deuterated methyl carbon, serve as further confirmation of the isotopic labeling.

Mass Spectrometry (MS) Techniques for Compound Verification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. nih.gov For Deuterated Atazanivir-D3-3, HRMS is used to confirm the incorporation of three deuterium atoms by comparing the measured accurate mass to the theoretical mass.

The molecular formula of atazanavir is C₃₈H₅₂N₆O₇. The introduction of three deuterium atoms and the removal of three protons results in a molecular formula of C₃₈H₄₉D₃N₆O₇ for Deuterated Atazanivir-D3-3.

Table 4: Theoretical Accurate Mass of Atazanavir and Deuterated Atazanivir-D3-3

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| Atazanavir | C₃₈H₅₂N₆O₇ | 704.3901 |

| Deuterated Atazanivir-D3-3 | C₃₈H₄₉D₃N₆O₇ | 707.4089 |

This table is interactive. Users can sort and filter the data.

The observed accurate mass from an HRMS experiment should be in close agreement with the theoretical mass for Deuterated Atazanivir-D3-3, providing strong evidence of its identity and isotopic enrichment.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the location of the deuterium label. nih.govmdpi.commdpi.com

The fragmentation of atazanavir is well-characterized. By comparing the MS/MS spectrum of Deuterated Atazanivir-D3-3 to that of unlabeled atazanavir, the fragments containing the deuterated moiety will exhibit a mass shift of +3 Da.

Table 5: Predicted Key MS/MS Fragments of Atazanavir and Deuterated Atazanivir-D3-3 (Predicted data based on known fragmentation pathways of Atazanavir)

| Proposed Fragment Structure | Atazanavir (m/z) | Deuterated Atazanivir-D3-3 (m/z) | Notes |

| [M+H]⁺ | 705.3974 | 708.4162 | Precursor ion. |

| [M+H - C₄H₉]⁺ | 648.3496 | 648.3496 | Loss of the non-deuterated tert-butyl group. |

| [M+H - C₄H₆D₃]⁺ | - | 648.3496 | Loss of the deuterated tert-butyl group. |

| [C₁₄H₁₈N₂O₅]⁺ | 306.1216 | 306.1216 | Fragment containing the Boc-valine portion (non-deuterated). |

| [C₁₄H₁₅D₃N₂O₅]⁺ | - | 309.1404 | Fragment containing the Boc-valine portion (deuterated). |

| [C₁₁H₁₀N₂]⁺ | 170.0844 | 170.0844 | Fragment corresponding to the 4-(pyridin-2-yl)aniline moiety. |

This table is interactive. Users can sort and filter the data.

The presence of fragment ions with a +3 Da shift in the MS/MS spectrum of Deuterated Atazanivir-D3-3 provides definitive evidence for the location of the deuterium label within the molecule.

In Vitro Metabolic Stability and Pathway Elucidation

Assessment of Deuterium (B1214612) Kinetic Isotope Effects on Enzyme-Mediated Metabolism

The substitution of hydrogen with deuterium at specific molecular positions can significantly alter the rate of metabolism at those sites. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for studying enzyme-mediated reactions. A slower rate of bond cleavage for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond can help identify sites of metabolic attack and quantify the contribution of different enzymes.

The primary enzyme system responsible for the metabolism of atazanavir (B138) is the Cytochrome P450 (CYP) superfamily, particularly the CYP3A subfamily. nih.govclinpgx.orgnih.gov In vitro studies with human liver microsomes and recombinant CYP isoforms have demonstrated that CYP3A4 and CYP3A5 are the main catalysts for its biotransformation. clinpgx.orgnih.gov

The major biotransformation pathways mediated by these enzymes are mono- and di-oxygenation. nih.govclinpgx.orgdrugbank.com Atazanavir itself is also known to be an inhibitor of CYP3A4. aidsmap.com

Current research on atazanavir metabolism has largely centered on the Cytochrome P450 system. While studies have identified aldehyde metabolites being formed from atazanavir via CYP3A-mediated pathways, there is a lack of significant scientific literature indicating that Aldehyde Oxidase (AOX) or Monoamine Oxidase (MAO) are directly involved in the primary metabolism of the parent compound, atazanavir. nih.govnih.gov Therefore, interactions with these enzymatic pathways are not considered major routes of biotransformation for atazanavir based on available in vitro data.

Metabolic Site Identification using Deuterated Atazanavir Analogs

Employing deuterated analogs like Atazanavir-D3-3 is a highly effective strategy for pinpointing the exact sites of metabolism on a complex molecule. By comparing the metabolite profiles of the deuterated and non-deuterated compounds using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can confidently elucidate metabolite structures and the pathways by which they are formed.

Studies using this approach have successfully identified numerous atazanavir metabolites, mapping out the primary routes of its breakdown. nih.gov These pathways are broadly categorized into oxidative, hydrolytic, and N-dealkylation mechanisms.

Oxidation is the most prevalent metabolic pathway for atazanavir. drugbank.com In vitro experiments have led to the identification of multiple metabolites resulting from the addition of one or two oxygen atoms.

Mono-oxidation: This is a major pathway, resulting in the formation of at least six distinct mono-oxidized metabolites. nih.gov The most abundant of these are often designated as M1 and M2. researchgate.netnih.gov

Di-oxidation: Further oxidation leads to di-oxidized products. At least four such metabolites have been identified in vitro. nih.gov

The table below summarizes the key oxidative metabolites identified in such studies.

| Metabolite Class | Identified Metabolites | Metabolic Pathway |

| Mono-oxidation | M1, M2, M7, M8, M13, M14 | Addition of one oxygen atom |

| Di-oxidation | M15, M16, M17, M18 | Addition of two oxygen atoms |

Table 1: Summary of Oxidative Metabolites of Atazanavir Identified In Vitro.

Hydrolysis represents the second major pathway in atazanavir's metabolic breakdown. This process typically involves the cleavage of ester or amide bonds within the molecule. In vitro studies have identified several metabolites that are products of hydrolysis, including the cleavage of the carbamate moiety. nih.gov

The table below lists the metabolites formed via hydrolysis.

| Metabolite ID | Metabolic Pathway |

| M3 | Hydrolysis |

| M4 | Hydrolysis |

| M19 | Hydrolysis |

Table 2: Summary of Hydrolytic Metabolites of Atazanavir Identified In Vitro.

The third significant metabolic route is N-dealkylation, which involves the removal of an alkyl group from a nitrogen atom. This is a common metabolic reaction for many pharmaceutical compounds. For atazanavir, this pathway contributes to the formation of several key metabolites. nih.govdrugbank.com

The table below details the metabolites resulting from N-dealkylation.

| Metabolite ID | Metabolic Pathway |

| M5 | N-Dealkylation |

| M6a | N-Dealkylation |

| M6b | N-Dealkylation |

Table 3: Summary of N-Dealkylation Metabolites of Atazanavir Identified In Vitro.

In Vivo Disposition and Pharmacokinetic Mechanistic Research

Comparative Pharmacokinetic Studies with Non-Deuterated Atazanavir (B138)

Preclinical research has demonstrated notable differences in the pharmacokinetic properties of Deuterated Atazanivir-D3 (also referred to as CTP-518) when compared to its non-deuterated counterpart, atazanavir. These studies have been pivotal in understanding the potential clinical advantages of this deuterated compound.

The primary impact of deuteration on atazanavir is the modulation of its metabolic clearance, which in turn extends its plasma half-life. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage by metabolic enzymes, primarily Cytochrome P450 3A4 (CYP3A4).

In vitro experiments using human liver microsomes have shown that Deuterated Atazanivir-D3 has a 51% longer half-life compared to atazanavir. This finding was further substantiated in in vivo animal models. Following intravenous administration in monkeys, Deuterated Atazanavir-D3 exhibited a 52% increase in half-life in comparison to non-deuterated atazanavir. This significant extension in half-life is a direct consequence of a reduced rate of metabolic clearance. While specific clearance rate values from these preclinical studies are not publicly available, the substantial increase in half-life strongly indicates a corresponding decrease in the clearance of the deuterated compound.

Comparative Half-life of Deuterated Atazanivir-D3 vs. Atazanavir

| Study Model | Pharmacokinetic Parameter | Improvement with Deuterated Atazanivir-D3 |

|---|---|---|

| Human Liver Microsomes (In Vitro) | Half-life | 51% Increase |

| Monkeys (In Vivo) | Half-life | 52% Increase |

Non-deuterated atazanavir is known to have a significant first-pass metabolism in the liver, which contributes to its low oral bioavailability in animal models, reportedly around 15% in rats and 36% in dogs. By slowing down this initial metabolic degradation, deuteration is anticipated to increase the systemic exposure (Area Under the Curve - AUC) and improve the oral bioavailability of atazanavir.

Investigation of Metabolic Profile Alterations in Animal Models

The deuteration of atazanavir not only affects the rate of metabolism but also has the potential to alter the metabolic pathways, leading to a different profile of metabolites.

Studies on the metabolism of non-deuterated atazanavir have identified several metabolites in human plasma. dntb.gov.ua The primary metabolic routes are oxidation (mono- and di-hydroxylation), hydrolysis, and N-dealkylation. dntb.gov.ua Research utilizing deuterium-labeled atazanavir analogs has been instrumental in elucidating the exact sites of metabolism and the structures of these metabolites. dntb.gov.ua

While these studies demonstrate the utility of deuterium (B1214612) labeling as a research tool, there is a lack of publicly available quantitative data comparing the levels of the parent compound (Deuterated Atazanavir-D3) and its specific metabolites in biological matrices from animal models against those of non-deuterated atazanavir. The slower metabolism of the deuterated compound would logically result in a higher ratio of the parent drug to its metabolites at any given time point.

The phenomenon of "metabolic switching" can occur with deuterated compounds, where the blockage of a primary metabolic pathway due to a stronger carbon-deuterium bond can redirect the metabolism towards alternative, previously minor, pathways. For non-deuterated atazanavir, the main sites of metabolism are well-characterized. Oxidation is the most common pathway, leading to various hydroxylated metabolites. dntb.gov.ua

Role of Deuteration in Modulating Drug-Metabolizing Enzyme Interactions (e.g., CYP Inhibition)

Non-deuterated atazanavir is a known inhibitor of the CYP3A4 enzyme. nih.gov This inhibition contributes to its own pharmacokinetic profile and is a source of drug-drug interactions. The co-administration of ritonavir (B1064), a potent CYP3A4 inhibitor, is used to boost atazanavir levels by further suppressing its metabolism. nih.gov

The impact of deuteration on the CYP3A4 inhibitory activity of atazanavir has not been specifically reported. However, in studies of other deuterated compounds, such as deuterated paroxetine, deuteration has been shown to weaken the inhibitory effect on CYP enzymes. This is often because the formation of a metabolite that acts as a mechanism-based inactivator of the enzyme is reduced. It is plausible that deuteration of atazanavir could similarly reduce the formation of any inhibitory metabolites, thereby lessening its intrinsic CYP3A4 inhibition. However, without direct comparative in vitro studies (e.g., determining IC50 or Ki values for CYP3A4 inhibition by both deuterated and non-deuterated atazanavir), this remains a theoretical advantage. Atazanavir is also known to be an inducer and inhibitor of the P-glycoprotein (P-gp) transporter, but no comparative data exists for its deuterated counterpart. nih.govnih.gov

Q & A

Q. What is the scientific rationale for deuterating Atazanavir in pharmacokinetic studies?

Deuterating Atazanavir (replacing hydrogen with deuterium at specific positions) aims to slow metabolic degradation by the cytochrome P450 system, thereby prolonging its half-life. This approach leverages the kinetic isotope effect (KIE), where deuterium’s higher mass reduces bond-breaking rates during metabolism . Researchers should validate deuterium incorporation using mass spectrometry (e.g., LC-MS/MS) and compare metabolic stability in vitro (e.g., liver microsomes) against non-deuterated analogs.

Q. How does deuterated Atazanavir-D3-3 improve the accuracy of quantitative metabolic profiling?

Deuterated isotopes serve as internal standards in mass spectrometry to correct for ion suppression/enhancement and matrix effects. For Atazanavir-D3-3, researchers should co-administer deuterated and non-deuterated forms in controlled ratios during sample preparation. This ensures precise quantification of metabolites in biological matrices (e.g., plasma, urine) by compensating for instrument variability .

Advanced Research Questions

Q. What experimental design considerations are critical for distinguishing deuterium’s isotopic effects from structural modifications in Atazanavir-D3-3?

- Controlled Variables: Use isotopologs (e.g., Atazanavir-D3-3 vs. non-deuterated Atazanavir) synthesized under identical conditions to isolate isotopic effects.

- Metabolic Pathways: Employ stable isotope tracing (e.g., ²H-NMR or LC-HRMS) to track deuterium retention in metabolites.

- Statistical Validation: Apply multivariate analysis to differentiate between isotopic and structural contributions to pharmacokinetic parameters (e.g., AUC, Cmax) .

Q. How can researchers resolve contradictions in deuterated Atazanavir-D3-3’s metabolic stability across different in vivo models?

Discrepancies often arise from species-specific enzyme affinities or dosing regimens. To address this:

- Cross-Species Comparisons: Test Atazanavir-D3-3 in humanized liver mouse models and primary human hepatocytes.

- Dose-Response Analysis: Evaluate saturation kinetics of CYP3A4/5 enzymes at varying deuterated drug concentrations.

- Data Harmonization: Use meta-analysis frameworks (e.g., random-effects models) to integrate findings from disparate studies while accounting for heterogeneity .

Q. What methodologies optimize deuteration sites in Atazanavir-D3-3 to maximize metabolic stability without compromising antiviral activity?

- Computational Screening: Apply density functional theory (DFT) to predict KIE magnitudes at candidate deuteration sites (e.g., methyl groups vs. aromatic positions).

- Structure-Activity Relationship (SAR) Studies: Synthesize site-specific deuterated analogs and test potency in HIV protease inhibition assays.

- In Vitro/In Vivo Correlation: Validate computational predictions using liver microsomal stability assays and rodent pharmacokinetic models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.